molecular formula C11H19N3OS B6447918 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol CAS No. 2549017-13-0

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol

Cat. No.: B6447918
CAS No.: 2549017-13-0
M. Wt: 241.36 g/mol
InChI Key: MLCUBASBGNDPPV-UHFFFAOYSA-N
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Description

1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole with piperidin-4-ol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups on the thiadiazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiadiazole ring.

Scientific Research Applications

1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-tert-butyl-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features.

    1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea: A compound with a similar thiadiazole ring but different functional groups.

Uniqueness

1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol is unique due to the presence of both the thiadiazole ring and the piperidin-4-ol moiety. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3OS/c1-11(2,3)9-12-13-10(16-9)14-6-4-8(15)5-7-14/h8,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCUBASBGNDPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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